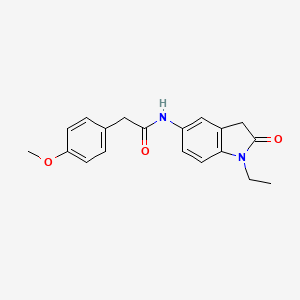

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(11-14(17)12-19(21)23)20-18(22)10-13-4-7-16(24-2)8-5-13/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBJWIUNSGFRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acyl chloride or anhydride.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the indolinone derivative reacts with a methoxyphenyl acetic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has a unique structure including an indole moiety and an acetamide functional group. The compound has a 2-oxoindole backbone and a methoxyphenyl substituent that enhances its pharmacological properties. The molecular formula is C18H20N2O3, and it has a molecular weight of approximately 312.36 g/mol. this compound has demonstrated significant biological activities, particularly in anticancer and antimicrobial studies. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression. In vitro studies are essential for understanding how this compound interacts at the molecular level, which may provide insights into its therapeutic potential.

Potential applications:

- Drug Discovery this compound is a candidate for creating new pharmaceuticals because of its unique structure and biological activities.

- Materials Science This compound can be used in materials science for the creation of novel materials with enhanced properties.

- Chemical Research this compound is useful as a reference standard in chemical research.

This compound shares structural similarities with compounds such as N-(4-methoxyphenyl)acetamide, 2-Oxoindole derivatives and Isatin derivatives. The uniqueness of this compound lies in its specific combination of the 2-oxoindole framework and the methoxyphenyl substituent, which may enhance its bioavailability and selectivity towards certain biological targets compared to other similar compounds. This specific arrangement may also influence its pharmacokinetic properties, making it a candidate for further development in medicinal chemistry.

Comparable Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)acetamide | Acetamide with methoxyphenyl group | Anticancer activity |

| 2-Oxoindole derivatives | Indole structure with various substituents | Antimicrobial and anticancer properties |

| Isatin derivatives | Indole-based compounds with modifications | Enzyme inhibition and anticancer effects |

Wirkmechanismus

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indolinone core is known to inhibit certain kinases, while the methoxyphenyl group could enhance binding affinity to specific proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

2-(4-Chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide (CAS 921543-04-6)

- Structural Differences: The indolinone core is substituted with a methyl group (vs. ethyl in the target compound), and the phenyl ring bears a chloro substituent (vs. methoxy) .

- Implications: The chloro group is electron-withdrawing, which may reduce solubility compared to the methoxy group. The smaller methyl substituent on the indolinone could alter steric interactions in biological targets.

N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- Structural Differences: Replaces the indolinone core with a benzothiazole ring .

- Implications : Benzothiazole derivatives often exhibit distinct electronic properties and binding affinities due to sulfur’s electronegativity. This modification may shift pharmacological activity toward kinase inhibition or antimicrobial targets.

N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf)

- Structural Differences: Chromenone (benzopyran) replaces indolinone, and an additional methoxy group is present on the chromenone ring .

- Implications: The chromenone core’s planar structure and extended conjugation may enhance fluorescence properties (relevant in imaging probes) but reduce metabolic stability.

Substituent Variations on the Phenyl Ring

2-(4-Nitrophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (Analog from , Scheme 4)

- Structural Differences : Nitro group (electron-withdrawing) replaces methoxy .

- Implications : Nitro groups often improve binding affinity to enzymes like nitroreductases but increase toxicity risks.

2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide (U-51754)

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility and metabolic stability compared to nitro or chloro analogs .

- Core Heterocycle Impact: Indolinones (target) may favor kinase inhibition, while benzothiazoles () or chromenones () align with imaging or anti-inflammatory applications.

- Synthetic Accessibility: The target compound’s synthesis (similar to Scheme 5 in ) is more straightforward than multi-step routes for chromenone derivatives .

Biologische Aktivität

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of acetamides, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features an indolinone core with an ethyl substitution and a methoxyphenyl group. The synthesis generally involves several steps:

- Formation of the Indolinone Core : Cyclization of precursors under reductive conditions.

- Ethyl Group Introduction : Alkylation using ethyl halides.

- Methoxyphenyl Attachment : Nucleophilic substitution reactions with 4-methoxyphenol.

- Acetamide Linkage Formation : Amide coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates their activity, influencing cellular pathways related to inflammation, neuroprotection, and possibly cancer treatment.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This effect is crucial for neuroprotective strategies against neurodegenerative diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling, leading to reduced inflammation in vitro and in vivo models. This suggests potential applications in treating inflammatory conditions.

Neuroprotective Properties

In studies involving neuronal cell lines, this compound demonstrated protective effects against neurotoxicity induced by various agents. It was observed to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival.

Case Studies

- Neuroprotection in Alzheimer's Disease Models :

- Anti-inflammatory Activity :

- The compound effectively reduced nitric oxide production in activated microglial cells, indicating its potential as an anti-neuroinflammatory agent .

Research Findings Summary Table

| Biological Activity | Effect Observed | IC50 Value (μM) |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Not specified |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified |

| Neuroprotective | Improves cognitive function in AD models | 2.91 ± 0.47 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.